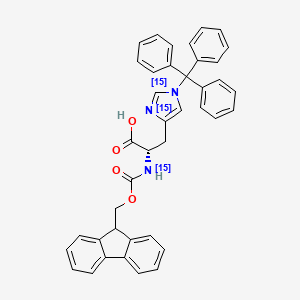

Fmoc-His(Trt)-OH-15N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H33N3O4 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1-trityl(1,3-15N2)imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1 |

InChI Key |

XXMYDXUIZKNHDT-SQMNLGFBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15N]4C=C([15N]=C4)C[C@@H](C(=O)O)[15NH]C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Fmoc-His(Trt)-OH-¹⁵N₃

An In-depth Technical Guide to the Core Applications of Fmoc-His(Trt)-OH-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-His(Trt)-OH-¹⁵N₃, a stable isotope-labeled amino acid derivative, detailing its primary applications in peptide synthesis, quantitative mass spectrometry, and NMR spectroscopy. This document serves as a technical resource, offering detailed experimental protocols and data interpretation strategies.

Fmoc-His(Trt)-OH-¹⁵N₃ is a chemically modified version of the amino acid L-histidine, designed for use in solid-phase peptide synthesis (SPPS). The key features of this compound are:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide synthesis under mild basic conditions.

-

Trt (Trityl) group: An acid-labile protecting group for the imidazole (B134444) side chain of histidine. This bulky group prevents unwanted side reactions and helps to minimize racemization at the α-carbon during peptide coupling, a common issue with histidine derivatives.[1][2]

-

¹⁵N₃ Isotopic Labeling: All three nitrogen atoms within the histidine moiety are replaced with the stable, heavy isotope of nitrogen (¹⁵N). This labeling does not alter the chemical properties of the amino acid but provides a distinct mass shift, making it a powerful tool for quantitative analysis by mass spectrometry (MS) and for specific structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3]

Its primary utility lies in the synthesis of peptides that can be used as internal standards for accurate quantification of proteins and peptides in complex biological samples, and for elucidating protein structure and dynamics.[3][4]

Core Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Trt)-OH-¹⁵N₃ is a building block for the chemical synthesis of ¹⁵N-labeled peptides. SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. The use of the Fmoc protecting group strategy is common due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups like Trt.[5]

A significant challenge in the incorporation of histidine in SPPS is the propensity for racemization (the conversion of the L-amino acid to its D-isomer). The use of the Trt protecting group on the imidazole side chain helps to mitigate this, although the choice of coupling reagents and reaction conditions is also critical.[6] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can further suppress racemization.[6]

Quantitative Mass Spectrometry

Peptides synthesized with Fmoc-His(Trt)-OH-¹⁵N₃ are ideal internal standards for quantitative proteomics. In a typical bottom-up proteomics workflow, a known amount of the heavy, ¹⁵N-labeled peptide is spiked into a biological sample. The sample is then enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the ¹⁵N-labeled peptide is chemically identical to its natural-abundance ("light") counterpart, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The mass spectrometer can distinguish between the light and heavy peptides based on their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the abundance of the native peptide in the sample, allowing for precise and accurate quantification.[7]

NMR Spectroscopy

Nitrogen-15 is an NMR-active nucleus. Incorporating ¹⁵N-labeled histidine into a protein allows for the use of powerful multi-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue in the protein backbone (excluding prolines).[8]

This technique is invaluable for:

-

Protein structure determination: By providing information about the chemical environment of each nitrogen atom.

-

Studying protein dynamics: By analyzing changes in the NMR signals over time.

-

Mapping protein-ligand interactions: By observing changes in the chemical shifts of specific residues upon ligand binding.

Quantitative Data

The efficiency of peptide synthesis and the level of side reactions, such as racemization, are critical parameters. The following table summarizes representative data on the impact of different coupling reagents on the racemization of Fmoc-His(Trt)-OH during a model peptide synthesis.

| Coupling Reagent | Activation Time (min) | D-His Isomer (%) | Peptide Purity (%) | Reference |

| HBTU/HOBt/DIPEA | 10 | ~5-7 | >90 | General Literature |

| HATU/HOAt/DIPEA | 10 | ~2-4 | >95 | General Literature |

| DIC/Oxyma | 5 | ~1-3 | >95 | [9] |

| DEPBT | 15 | <1 | >97 |

Note: Data are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a ¹⁵N-histidine-containing peptide on a Rink Amide resin (for a C-terminal amide) using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-His(Trt)-OH-¹⁵N₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF (Deprotection solution)

-

Coupling reagents: e.g., HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

-

Drain and repeat the deprotection step for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with HATU (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To confirm reaction completion, perform a Kaiser test (a colorimetric test for free primary amines).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Protocol for Quantitative Proteomics using a ¹⁵N-Labeled Peptide Standard

This protocol outlines a general workflow for the relative quantification of a target protein in a cell lysate using a ¹⁵N-labeled peptide as an internal standard.

Materials:

-

Cell lysate containing the protein of interest

-

Purified ¹⁵N-labeled peptide standard (from SPPS)

-

Lysis buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Lyse cells to extract proteins.

-

Quantify the total protein concentration (e.g., using a BCA assay).

-

-

Internal Standard Spiking: Add a known amount of the ¹⁵N-labeled peptide standard to a defined amount of the protein lysate.

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate cysteine residues by adding IAA and incubating in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the concentration of denaturants.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Sample Cleanup:

-

Acidify the digest to stop the enzymatic reaction.

-

Desalt the peptide mixture using a C18 SPE cartridge.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.

-

-

Data Analysis:

-

Identify the light (native) and heavy (¹⁵N-labeled) peptide pairs in the mass spectra.

-

Extract the ion chromatograms for both the light and heavy peptides.

-

Calculate the ratio of the peak areas of the heavy to light peptides. This ratio is used to determine the relative abundance of the target protein in the sample.

-

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH-¹⁵N₃.

Quantitative Proteomics Workflow

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioinformatic Prediction of Signaling Pathways for Apurinic/Apyrimidinic Endodeoxyribonuclease 1 (APEX1) and Its Role in Cholangiocarcinoma Cells [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. users.cs.duke.edu [users.cs.duke.edu]

- 8. scite.ai [scite.ai]

- 9. chimia.ch [chimia.ch]

In-Depth Technical Guide: Fmoc-His(Trt)-OH-15N3 in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise control and characterization of synthetic peptides are paramount. Isotopic labeling is a powerful tool in this domain, enabling advanced analytical studies. This guide provides a technical overview of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH) and its stable isotope-labeled counterpart, Fmoc-His(Trt)-OH-15N3, focusing on their molecular properties and application in solid-phase peptide synthesis (SPPS).

Core Molecular Data

The incorporation of stable isotopes, such as ¹⁵N, into amino acid building blocks allows for the synthesis of peptides that can be readily distinguished and quantified in complex biological matrices by mass spectrometry. The key molecular data for both the standard and the ¹⁵N-labeled Fmoc-His(Trt)-OH are summarized below.

| Property | Fmoc-His(Trt)-OH | This compound |

| Molecular Formula | C₄₀H₃₃N₃O₄[1][2][3][4] | C₄₀H₃₃¹⁵N₃O₄[5] |

| Molecular Weight | 619.71 g/mol [3][4][6][7] | 622.69 g/mol [5][8] |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The protocol outlines the key steps of deprotection, coupling, and final cleavage.

Materials and Reagents:

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), water, and 1,2-ethanedithiol (B43112) (EDT))

-

Diethyl ether, anhydrous and cold

Protocol:

-

Resin Swelling: The solid support is swelled in DMF or DCM for a minimum of 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

The swelled resin is washed with DMF.

-

A solution of 20% piperidine in DMF is added to the resin to remove the N-terminal Fmoc protecting group of the preceding amino acid.[6][8]

-

The reaction is allowed to proceed for 10-20 minutes with agitation.[6]

-

The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling of this compound:

-

A solution of this compound (typically 3-5 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HBTU) in DMF is prepared. An activating base such as N,N-diisopropylethylamine (DIPEA) is added to this solution.

-

Note on Racemization: Histidine residues are particularly susceptible to racemization during the coupling step.[5][9] To minimize this, pre-activation times should be kept short, and the use of coupling additives like Oxyma Pure with DIC is recommended.

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the same deprotection procedure as in step 2.

-

Cleavage and Side-Chain Deprotection:

-

The peptide-resin is washed with DCM and then dried under vacuum.

-

A cleavage cocktail is prepared. A common mixture for peptides containing trityl-protected histidine is 95% TFA, 2.5% water, and 2.5% TIPS.[10] The TIPS acts as a scavenger for the trityl cations released during deprotection.[10]

-

The cleavage cocktail is added to the dried resin, and the mixture is agitated for 2-3 hours at room temperature. The cleavage of the trityl group can sometimes be visually observed by the formation of a yellow color due to the trityl cation.[11]

-

The resin is filtered off, and the filtrate containing the cleaved peptide is collected.

-

-

Peptide Precipitation and Purification:

-

The TFA solution is concentrated, and the crude peptide is precipitated by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried.

-

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the ¹⁵N₃-labeled histidine can be confirmed by mass spectrometry analysis of the purified peptide.

-

Visualizing the Workflow

The following diagrams illustrate the key processes in the incorporation of this compound into a growing peptide chain.

References

- 1. mdpi.com [mdpi.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. moodle2.units.it [moodle2.units.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. genscript.com [genscript.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. tools.thermofisher.com [tools.thermofisher.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its remarkable chemical properties that allow for the efficient and reliable assembly of amino acid chains, from simple peptides to complex therapeutic molecules. This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group, detailing its mechanism, the associated experimental protocols, and its advantages in contemporary drug discovery and development.

The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability

The Fmoc group is a base-labile amine protecting group, a characteristic that forms the foundation of its utility in SPPS.[1] It is introduced to the α-amino group of an amino acid, effectively preventing unwanted reactions during the peptide bond formation.[2] The structure of the Fmoc group, with its fluorene (B118485) ring system, is key to its function.[2]

The core principle of Fmoc-based SPPS lies in its orthogonality. The Fmoc group is stable under the acidic conditions used to cleave the final peptide from the resin and to remove side-chain protecting groups.[2][3] Conversely, it is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups.[1][4] This orthogonal protection strategy is a significant advantage over the older tert-butoxycarbonyl (Boc) method, which relies on harsh acidic conditions for deprotection at each cycle.[][6]

The deprotection mechanism of the Fmoc group proceeds via a β-elimination reaction initiated by a base. The base abstracts a proton from the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[7] The DBF byproduct has a strong UV absorbance, which can be used to monitor the completeness of the deprotection step in real-time.[1][8]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] Each cycle consists of two main steps: deprotection and coupling.

Deprotection: Unmasking the Reactive Amine

The first step in each cycle is the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[1][11] The reaction is generally rapid, often completing within minutes.[12]

Coupling: Forging the Peptide Bond

Following deprotection and thorough washing of the resin to remove the piperidine and DBF adduct, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid.[] Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][]

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, a Rink amide resin is the standard choice.[9][11]

-

Swelling : Place the desired amount of resin in a reaction vessel and add a suitable solvent, such as DMF or dichloromethane (B109758) (DCM).[9][11] Allow the resin to swell for at least 30 minutes to ensure optimal accessibility of the reactive sites.

Fmoc Deprotection Protocol

| Step | Reagent/Solvent | Duration | Purpose |

| 1 | 20% Piperidine in DMF | 5-20 minutes | Removal of the Fmoc protecting group.[1][11] |

| 2 | DMF | 3 x 1 minute | Washing to remove piperidine and dibenzofulvene. |

Amino Acid Coupling Protocol

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Duration | Purpose |

| 1 | Fmoc-amino acid | 3-5 | 1-2 hours | Introduction of the next amino acid in the sequence. |

| 2 | Coupling Reagent (e.g., HATU) | 2.9 | 1-2 hours | Activation of the carboxylic acid for peptide bond formation. |

| 3 | Base (e.g., DIPEA) | 6 | 1-2 hours | To maintain basic conditions for the coupling reaction. |

| 4 | DMF | 3 x 1 minute | Washing to remove excess reagents and byproducts. |

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA).[9]

| Reagent | Typical Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9] |

| Water | 2.5% | Scavenger to protect against side reactions. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger to protect against side reactions.[9] |

The cleavage reaction is typically carried out for 2-3 hours at room temperature.[9] Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized.

Visualizing the Fmoc-SPPS Workflow

The cyclical nature of Fmoc-SPPS and the chemical transformations involved can be effectively illustrated with diagrams.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: The mechanism of Fmoc group deprotection by piperidine.

Advantages of the Fmoc Protecting Group in Drug Development

The Fmoc strategy offers several key advantages that have made it the preferred method for peptide synthesis in pharmaceutical research and development:[3][]

-

Mild Reaction Conditions : The use of a mild base for deprotection preserves the integrity of sensitive amino acid side chains and complex peptide structures.[2][] This is particularly crucial for the synthesis of modified peptides, such as those with phosphorylation or glycosylation.[3][14]

-

Orthogonality : The clear distinction between the base-labile Fmoc group and the acid-labile side-chain protecting groups simplifies the synthesis and purification processes.[2]

-

Automation-Friendly : The repetitive nature of the Fmoc-SPPS cycle and the mild conditions are well-suited for automated peptide synthesizers, enabling high-throughput synthesis of peptide libraries for drug screening.[2][10]

-

Versatility : The Fmoc chemistry is compatible with a wide range of amino acids, including unnatural and modified ones, allowing for the creation of peptides with enhanced therapeutic properties.[15]

-

Reduced Side Reactions : The mild deprotection conditions minimize side reactions that can occur under the harsh acidic conditions of the Boc strategy.[]

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, providing a robust, versatile, and efficient methodology for the construction of complex peptide molecules. Its mild deprotection conditions, orthogonal protection scheme, and amenability to automation have made it an indispensable tool in modern drug discovery and development. A thorough understanding of the principles and protocols of Fmoc-SPPS is therefore essential for any researcher or scientist working in the field of peptide therapeutics. The continued refinement of Fmoc-based methodologies promises to further accelerate the development of novel peptide-based drugs to address a wide range of diseases.[9][15]

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. lifetein.com [lifetein.com]

- 6. benchchem.com [benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Trityl Group: A Guardian for Histidine in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic chemistry, particularly in the intricate process of peptide synthesis and the development of complex pharmaceuticals. Among the arsenal (B13267) of protective moieties, the Trityl (Trt) group stands out for its efficacy in shielding the reactive imidazole (B134444) side chain of histidine. This technical guide provides a comprehensive overview of the function of the Trt group in histidine protection, detailing its mechanism, applications, and the quantitative aspects of its performance, alongside detailed experimental protocols.

The Core Function of the Trityl Group in Histidine Protection

The imidazole ring of histidine is a versatile functional group, capable of acting as a nucleophile and a base. While this reactivity is crucial for the biological function of many peptides and proteins, it presents a significant challenge during chemical synthesis. Unprotected histidine can lead to a host of undesirable side reactions, including N-acylation of the imidazole ring and, most critically, racemization at the α-carbon.[1][2]

The Trityl group, a bulky triphenylmethyl substituent, serves as a robust guardian for the imidazole side chain.[3] It is typically attached to the τ-nitrogen (N-tau) of the imidazole ring, sterically hindering it from participating in unwanted reactions. This protection is paramount in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[3][4]

The primary advantages of using the Trityl group for histidine protection include:

-

Prevention of Side Reactions: The bulky Trt group effectively prevents the acylation of the imidazole nitrogen during peptide coupling steps.[3][5]

-

Suppression of Racemization: While not completely eliminating the risk, the Trt group significantly reduces the propensity of histidine to racemize during activation and coupling, a common issue with unprotected or improperly protected histidine.[1][6]

-

Acid Lability: The Trt group is highly sensitive to acidic conditions, allowing for its facile removal during the final cleavage and deprotection step of peptide synthesis, typically with trifluoroacetic acid (TFA).[1][7][8]

-

Orthogonality: In the context of Fmoc-based SPPS, the acid-labile Trt group is orthogonal to the base-labile Fmoc protecting group on the α-amino group, enabling selective deprotection at different stages of the synthesis.[1]

Quantitative Performance Data

The selection of a protecting group is often guided by quantitative data on its performance. The following tables summarize key data related to the use of the Trityl group for histidine protection, providing a basis for comparison with other common protecting groups.

| Protecting Group | Coupling Conditions | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | TBTU/DIPEA | 3.9 | [9] |

| Fmoc-His(Trt)-OH | DIC/Oxyma in NBP | 2.5 | [10] |

| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0 | [10] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [11] |

| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to His(Boc) | [11] |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [11] |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [11] |

| Table 1: Comparative Racemization of Histidine Derivatives Under Various Coupling Conditions. This table highlights the degree of racemization (formation of the undesired D-isomer) observed with different protecting groups and coupling conditions. Lower percentages indicate better suppression of racemization. |

| Protecting Group | Solvent (0.2 M) | Stability after 10 days | Observation | Reference |

| Fmoc-His(Trt)-OH | DMF | Several impurities formed | Intense discoloration | [11] |

| Fmoc-His(Boc)-OH | DMF | >99% purity retained | Remained colorless | [11] |

| Fmoc-His(π-Mbom)-OH | DMF | >99% purity retained | Slightly yellow | [11] |

| Table 2: Solution Stability of Histidine Derivatives. This table compares the stability of different protected histidine derivatives in a common solvent used in peptide synthesis, indicating the propensity for degradation over time. |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of protecting group strategies.

Protocol for the Synthesis of Fmoc-His(Trt)-OH

This protocol outlines a general procedure for the tritylation of the histidine side chain followed by Fmoc protection of the α-amino group.

Materials:

-

L-Histidine

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

-

Sodium bicarbonate or other suitable base

-

Dioxane and water

-

Ethyl acetate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Tritylation of Histidine:

-

Suspend L-histidine in a suitable solvent such as DCM.

-

Add a base, such as TEA or DIPEA (2-3 equivalents), to the suspension and stir.

-

Slowly add a solution of trityl chloride (1-1.2 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).[12]

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N(im)-Trityl-L-histidine.

-

Purify the crude product by crystallization or silica gel chromatography.

-

-

Fmoc Protection of N(im)-Trityl-L-histidine:

-

Dissolve the purified N(im)-Trityl-L-histidine in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Fmoc-His(Trt)-OH, by silica gel chromatography or crystallization to yield a white solid.

-

Protocol for the Use of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Fmoc-His(Trt)-OH

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[7]

-

Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

-

Coupling of Fmoc-His(Trt)-OH:

-

Dissolve Fmoc-His(Trt)-OH (2-4 equivalents relative to the resin loading) and a suitable activating agent (e.g., HBTU/HOBt or Oxyma) in DMF.

-

Add a base, such as DIPEA (2-4 equivalents), to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

After complete coupling, wash the resin extensively with DMF and DCM.

-

Protocol for the Deprotection of the Trityl Group and Cleavage from the Resin

This protocol details the final step of SPPS, where the peptide is cleaved from the solid support and all side-chain protecting groups, including the Trt group, are removed.

Materials:

-

Peptide-resin with the completed sequence

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS))

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dry peptide-resin with the cleavage cocktail. The presence of a scavenger like TIPS is crucial to quench the reactive trityl cations that are released upon cleavage.[13][14]

-

Gently agitate the mixture at room temperature for 2-4 hours. A color change to yellow or orange is often observed due to the formation of the trityl cation.[14]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the role of the Trityl group, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall workflow.

Caption: Trityl protection of the histidine imidazole side chain.

Caption: Acid-catalyzed deprotection of the Trityl group from histidine.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-His(Trt)-OH.

Conclusion: The Indispensable Role of the Trityl Group

The Trityl group has established itself as an indispensable tool for the protection of histidine in the synthesis of peptides and other complex organic molecules. Its ability to effectively prevent side reactions and suppress racemization, combined with its convenient acid lability, makes it a preferred choice for many synthetic chemists. While other protecting groups for histidine exist, each with its own set of advantages and disadvantages, the Trityl group offers a balanced and reliable performance that has proven its worth in both academic research and industrial drug development. A thorough understanding of its function, quantitative performance, and the associated experimental protocols is essential for any scientist working in these fields to achieve high-purity, high-yield synthesis of histidine-containing molecules.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

- 10. scite.ai [scite.ai]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. chem.uci.edu [chem.uci.edu]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Spectroscopy

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The power of NMR is significantly amplified through isotopic labeling, a technique that involves the strategic incorporation of stable isotopes into a molecule of interest. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of isotopic labeling in NMR spectroscopy, with a focus on protein studies relevant to drug discovery.

The Core Principles of Isotopic Labeling

NMR spectroscopy relies on the magnetic properties of atomic nuclei. While the most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active, their heavier, less abundant counterparts, ¹³C and ¹⁵N, possess a nuclear spin of ½ and are therefore NMR-active.[1][2][] However, the low natural abundance of these isotopes (approximately 1.1% for ¹³C and 0.4% for ¹⁵N) results in weak NMR signals, making detailed structural analysis of biomolecules challenging.[1][2]

Isotopic labeling overcomes this limitation by enriching the target molecule with NMR-active isotopes, thereby enhancing signal sensitivity and enabling the use of multidimensional heteronuclear NMR experiments.[1][2][4] This technique is crucial for simplifying complex spectra, facilitating resonance assignment, and studying larger proteins and their interactions.[1][2][5][6][7]

The most commonly used stable isotopes in biomolecular NMR are:

-

¹⁵N (Nitrogen-15): Primarily used for backbone amide group observation in proteins. The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment provides a unique "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue (excluding proline).[][5]

-

¹³C (Carbon-13): Allows for the observation of carbon atoms in the protein backbone and side chains, providing detailed structural information.[1][] Dual labeling with ¹³C and ¹⁵N is the standard for de novo protein structure determination.

-

²H (Deuterium): Used to simplify spectra and reduce signal broadening in larger proteins. Replacing protons with deuterium (B1214612) atoms reduces dipolar relaxation, a major cause of line broadening in large molecules.[5][8][9][10][11][12]

Key Isotopic Labeling Strategies

The choice of labeling strategy depends on the specific research question, the size of the protein, and the desired level of detail. The primary methods include uniform labeling, selective labeling, and segmental labeling.

Uniform Labeling

This is the most straightforward and cost-effective method, where the protein is globally enriched with ¹³C and/or ¹⁵N.[13] This is typically achieved by expressing the protein in a host organism (commonly E. coli) grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[12][14]

Table 1: Typical Components of M9 Minimal Medium for Uniform Isotopic Labeling

| Component | Concentration for 1L Medium | Purpose |

| ¹⁵N Source | ||

| ¹⁵NH₄Cl | 1 g | Sole nitrogen source for ¹⁵N labeling. |

| ¹³C Source | ||

| ¹³C₆-Glucose | 2-4 g | Sole carbon source for ¹³C labeling. |

| Base Medium | ||

| Na₂HPO₄ | 6 g | Buffering agent. |

| KH₂PO₄ | 3 g | Buffering agent. |

| NaCl | 0.5 g | Osmotic balance. |

| Supplements | ||

| MgSO₄ | 2 mL of 1 M solution | Source of magnesium ions. |

| CaCl₂ | 100 µL of 1 M solution | Source of calcium ions. |

| Thiamine | 1 mL of 1 mg/mL solution | Vitamin B1. |

| Trace Metals | 1 mL of 1000x stock | Essential micronutrients. |

Note: Concentrations can be optimized depending on the expression system and protein.

Selective Labeling

To simplify crowded spectra of larger proteins, selective labeling techniques are employed. These methods involve the incorporation of isotopes into specific amino acid types or at particular atomic positions.[4][5][15][16][17]

-

Amino Acid-Specific Labeling: This involves adding one or more ¹³C- or ¹⁵N-labeled amino acids to the minimal growth medium.[16][18] The host organism will preferentially incorporate the supplied labeled amino acids over synthesizing them de novo.[16]

-

Reverse Labeling (or Unlabeling): In this approach, the protein is expressed in a medium containing a full complement of labeled nutrients (e.g., ¹³C-glucose and ¹⁵N-ammonium chloride), but one or more specific unlabeled amino acids are added.[1][5] This results in a uniformly labeled protein where the selected amino acid types are "invisible" in heteronuclear NMR experiments.

-

Methyl-Specific Labeling: This is a powerful technique for studying large proteins and protein complexes.[7] By selectively introducing ¹³C-¹H₃ groups into a deuterated protein background, the resulting sharp and intense methyl signals can be used to probe structure, dynamics, and interactions.[7]

Table 2: Common Precursors for Selective Methyl Labeling

| Labeled Precursor | Labeled Methyl Groups |

| α-ketoisovalerate | Leucine (pro-S), Valine (pro-S) |

| α-ketobutyrate | Isoleucine (pro-R) |

| Methionine | Methionine |

| Alanine | Alanine |

Deuteration

For proteins larger than 25-30 kDa, spectral line broadening due to rapid transverse relaxation becomes a significant issue.[19] Deuteration, the replacement of non-exchangeable protons with deuterium (²H), is a highly effective strategy to mitigate this problem.[8][9][10][11][12][20] By reducing the number of protons, the dominant ¹H-¹H dipolar relaxation pathways are attenuated, leading to sharper NMR signals.[8][21] Perdeuteration is achieved by growing cells in D₂O-based minimal media with a deuterated carbon source.[8][12]

Segmental Isotopic Labeling

For very large proteins or multi-domain proteins, even selective labeling may not be sufficient to resolve spectral overlap. Segmental isotopic labeling offers a solution by labeling only a specific segment or domain of the protein.[15][21][22][23][24][25] This is typically achieved using protein ligation techniques, such as expressed protein ligation (EPL) or protein trans-splicing (PTS), which allow for the joining of an isotopically labeled fragment with an unlabeled fragment.[15][21][22][24][25]

Experimental Protocols and Workflows

Uniform ¹³C/¹⁵N Labeling Workflow

The following diagram illustrates a typical workflow for producing a uniformly ¹³C/¹⁵N-labeled protein in E. coli.

Caption: Workflow for uniform isotopic labeling of proteins in E. coli.

Segmental Isotopic Labeling using Protein Trans-Splicing

This diagram outlines the general principle of segmental isotopic labeling using a split-intein system.

Caption: General workflow for segmental isotopic labeling via protein trans-splicing.

Quantitative Data in Isotopic Labeling

The success of an isotopic labeling experiment is determined by the final yield of the purified protein and the efficiency of isotope incorporation. These parameters can vary significantly depending on the protein, the expression system, and the labeling strategy.

Table 3: Comparison of Typical Protein Yields for Different Labeling Strategies in E. coli

| Labeling Strategy | Typical Yield (mg/L of culture) | Key Considerations |

| Uniform ¹⁵N Labeling | 10 - 100 | Generally good yields, cost-effective. |

| Uniform ¹³C/¹⁵N Labeling | 5 - 50 | Yields can be lower than ¹⁵N-only labeling due to metabolic burden. |

| Deuteration (¹³C/¹⁵N/²H) | 1 - 20 | D₂O can be toxic to cells, often leading to lower biomass and protein expression.[8] |

| Selective Amino Acid Labeling | 5 - 50 | Yields are generally comparable to uniform labeling, but precursor costs can be high. |

| Cell-Free Expression | 0.1 - 5 | Lower yields but allows for precise control over labeling and is suitable for toxic proteins. |

Note: These are approximate values and can vary widely.

Table 4: Typical Isotopic Enrichment Levels

| Isotope | Enrichment Level | Method of Determination |

| ¹⁵N | > 95% | Mass Spectrometry |

| ¹³C | > 95% | Mass Spectrometry, NMR |

| ²H | 70 - 98% | Mass Spectrometry, NMR |

Applications in Drug Discovery

Isotopic labeling in conjunction with NMR spectroscopy is a cornerstone of modern drug discovery.[8][23][26][27][28]

-

Fragment-Based Drug Discovery (FBDD): ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled target protein are used to screen for the binding of small molecule fragments.[26][27] Ligand binding causes chemical shift perturbations in the HSQC spectrum, allowing for the identification and characterization of hits.

-

Structure-Activity Relationship (SAR) by NMR: This technique uses chemical shift perturbations to map the binding site of a ligand on the protein surface, providing crucial information for lead optimization.[26]

-

In-Cell NMR: This emerging technique allows for the study of proteins and their interactions with drugs directly inside living cells.[2][8][19][27][28][29] By overexpressing an isotopically labeled protein in cells, researchers can obtain structural and dynamic information in a native cellular environment.

Signaling Pathway Illustration: Target Engagement in a Cellular Context

The following diagram illustrates the principle of using in-cell NMR to study the engagement of a drug with its target protein within a simplified signaling pathway.

Caption: In-cell NMR detects drug binding to its labeled target, inhibiting a signaling pathway.

Conclusion

Isotopic labeling is a powerful and versatile technique that has revolutionized biomolecular NMR spectroscopy. By enhancing sensitivity and enabling the use of sophisticated multidimensional experiments, it allows researchers to tackle increasingly complex biological systems. From fundamental studies of protein folding and dynamics to the discovery and optimization of new drug candidates, isotopic labeling will continue to be a critical tool for advancing our understanding of the molecular basis of life.

References

- 1. Quantitative protein profile comparisons using the isotope-coded affinity tag method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 16. nmr-bio.com [nmr-bio.com]

- 17. Research Collection | ETH Library [research-collection.ethz.ch]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. users.cs.duke.edu [users.cs.duke.edu]

- 21. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Segmental Isotopic Labeling of Proteins for Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protein-nmr.org.uk [protein-nmr.org.uk]

- 25. Efficient Segmental Isotope Labeling of Integral Membrane Proteins for High-Resolution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deuterium labelling in NMR structural analysis of larger proteins. (1990) | David M. LeMaster | 114 Citations [scispace.com]

- 27. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Fmoc-His(Trt)-OH-15N3 for Mass Spectrometry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-His(Trt)-OH-15N3, a stable isotope-labeled amino acid, and its critical role in advancing mass spectrometry-based proteomics and drug development. This document details the compound's properties, synthesis, and applications, offering structured data, in-depth experimental protocols, and visual workflows to facilitate its effective use in research.

Introduction to this compound

This compound is a chemically modified and isotopically labeled form of the amino acid histidine. It is specifically designed for use in solid-phase peptide synthesis (SPPS) and subsequent mass spectrometry (MS) analysis. The key features of this compound are:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group of histidine, essential for the stepwise assembly of peptides in SPPS.[1]

-

Trt (Trityl) group: A bulky, acid-labile protecting group for the imidazole (B134444) side chain of histidine, preventing unwanted side reactions during peptide synthesis.[1]

-

15N3 Isotopes: The incorporation of three stable, heavy nitrogen-15 (B135050) isotopes into the histidine molecule. This isotopic labeling allows for the differentiation of labeled peptides from their unlabeled counterparts in a mass spectrometer, enabling precise and accurate quantification.[1]

The unique combination of these features makes this compound an invaluable tool for quantitative proteomics, particularly in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3]

Physicochemical Properties and Specifications

The accurate and reliable application of this compound in research necessitates a clear understanding of its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C40H33¹⁵N3O4 | [1] |

| Molecular Weight | 622.69 g/mol | [4] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |

| Chemical Purity | Typically ≥97% (CP) | [4] |

| Appearance | Solid | [4] |

| Melting Point | 140-145 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available ¹⁵N-labeled L-histidine. The general synthetic pathway involves two key protection steps:

-

Tritylation of the Imidazole Side Chain: The imidazole side chain of ¹⁵N-L-histidine is protected with a trityl group. This is typically achieved by reacting the labeled histidine with trityl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM).[1] This step prevents the reactive imidazole side chain from participating in undesired reactions during peptide coupling.

-

Fmoc Protection of the α-Amino Group: The α-amino group of the tritylated ¹⁵N-histidine is then protected with an Fmoc group. This is accomplished by reacting the intermediate with Fmoc-succinimide or Fmoc-chloride under basic conditions.

The final product is then purified using techniques such as column chromatography to achieve the high purity required for peptide synthesis.

Applications in Mass Spectrometry

This compound is a crucial reagent for advanced mass spectrometry-based applications, enabling the precise quantification and dynamic characterization of proteins and peptides in complex biological samples.[1]

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[2][3] In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in a "light" medium containing the natural amino acid (e.g., ¹⁴N-histidine), while the other is grown in a "heavy" medium containing the isotopically labeled amino acid (e.g., ¹⁵N-histidine). Over several cell divisions, the labeled amino acid is incorporated into the entire proteome of the "heavy" cell population.

After experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptide pairs are detected with a specific mass difference, allowing for the accurate relative quantification of protein abundance between the two samples.

Internal Standards for Targeted Proteomics

Synthesized peptides containing ¹⁵N-labeled histidine can serve as heavy internal standards for targeted proteomics assays, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). These heavy peptides are chemically identical to their endogenous counterparts but can be distinguished by their mass. By spiking a known concentration of the heavy peptide into a biological sample, the absolute quantity of the endogenous "light" peptide can be determined with high precision and accuracy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled histidine residue using Fmoc chemistry.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Other Fmoc-protected amino acids

-

Coupling reagents: HCTU (or HBTU/HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (or another Fmoc-amino acid) and the coupling reagent (e.g., HCTU) in DMF.

-

Add DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (including the Trt group from histidine).

-

Incubate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air-dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

In-Solution Digestion for SILAC Mass Spectrometry

This protocol describes the preparation of protein samples for mass spectrometry analysis after SILAC labeling.

Materials:

-

Combined "light" and "heavy" protein lysate

-

Lysis buffer (e.g., RIPA buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade trypsin

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

C18 desalting spin tips

Procedure:

-

Protein Reduction: Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

-

Digestion:

-

Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37 °C.

-

-

Quenching and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the desalted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

Visualizations

Experimental Workflow for SILAC

Caption: A generalized workflow for a quantitative proteomics experiment using SILAC.

Two-Component Signaling Pathway involving Histidine Kinase

Caption: A simplified diagram of a bacterial two-component signaling pathway.

Conclusion

This compound is a powerful and versatile tool for modern mass spectrometry-based research. Its application in quantitative proteomics, particularly through methods like SILAC, provides researchers with the ability to accurately measure changes in protein expression and study protein dynamics with high confidence. The detailed protocols and structured data presented in this guide are intended to support researchers in the effective implementation of this valuable reagent in their experimental workflows, ultimately contributing to advancements in our understanding of complex biological systems and the development of new therapeutic strategies.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, has become the bedrock of peptide and protein chemistry, enabling the routine synthesis of complex peptide sequences. This powerful methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[2][3] This technical guide provides an in-depth exploration of the core principles of SPPS, detailing the two primary strategies, their associated protocols, and the critical parameters that ensure the successful synthesis of high-purity peptides.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS is the sequential elongation of a peptide chain anchored to a solid support, typically a polymeric resin.[4] The synthesis proceeds in the C- to N-terminal direction.[5] The entire process can be broken down into a series of cyclical steps: deprotection, washing, coupling, and another washing phase.[2] To prevent unwanted side reactions, the reactive functional groups on the amino acid side chains and the α-amino group of the incoming amino acid are temporarily protected.[5]

A key principle in SPPS is orthogonality , which dictates that the protecting groups for the α-amino group and the side chains must be removable under different chemical conditions.[6] This allows for the selective removal of the N-terminal protecting group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[6]

The general workflow of SPPS is a cyclical process, as illustrated below.

Major SPPS Strategies: Fmoc vs. Boc Chemistry

Two primary strategies dominate the landscape of SPPS, distinguished by the type of temporary Nα-protecting group employed: the Fmoc/tBu and the Boc/Bzl approaches.

Fmoc/tBu Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used method in modern SPPS.[5] It utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[5] This orthogonal system offers the significant advantage of using milder acidic conditions for the final cleavage, avoiding the harsh reagents required in the Boc strategy.

The cyclical deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[7]

Boc/Bzl Strategy

The Boc (tert-butyloxycarbonyl) strategy, also known as the Merrifield strategy, employs the acid-labile Boc group for Nα-protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection.[6][8] This approach relies on a graduated acid lability, where the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[8] Due to the hazardous nature of HF, the Boc strategy is now less common than the Fmoc strategy, especially in non-specialized laboratories.[5]

Following Boc deprotection, a neutralization step is required to convert the resulting ammonium (B1175870) salt to a free amine before the next coupling reaction can proceed.[9]

Quantitative Data in SPPS

The success of SPPS relies on driving each deprotection and coupling reaction to completion. The following tables summarize typical quantitative parameters for both Fmoc and Boc strategies.

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Nα-Deprotection Reagent | 20-50% Piperidine in DMF | 50% TFA in DCM |

| Final Cleavage Reagent | TFA-based cocktail | HF, TFMSA, or TMSOTf |

| Key Advantage | Milder cleavage conditions | Can be advantageous for 'difficult sequences' |

| Key Disadvantage | Potential for diketopiperazine formation | Use of hazardous cleavage reagents |

Table 2: Common Reagents and Conditions in Fmoc SPPS

| Step | Reagent/Condition | Concentration/Amount | Typical Duration |

| Resin Swelling | DMF | - | 30-60 min |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x (5-10 min) |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 30-60 min |

| Coupling Reagent (e.g., HBTU, HATU) | 3-5 equivalents | 30-60 min | |

| Base (e.g., DIEA, NMM) | 6-10 equivalents | 30-60 min | |

| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 1-4 hours |

Table 3: Common Reagents and Conditions in Boc SPPS

| Step | Reagent/Condition | Concentration/Amount | Typical Duration |

| Resin Swelling | DCM | - | 30-60 min |

| Boc Deprotection | TFA in DCM | 50% (v/v) | 20-30 min |

| Neutralization | DIEA in DCM | 10% (v/v) | 2 x 2 min |

| Amino Acid Coupling | Boc-Amino Acid | 3 equivalents | 1-2 hours |

| Coupling Reagent (e.g., DCC/HOBt) | 3 equivalents | 1-2 hours | |

| Final Cleavage | Anhydrous HF | - | 1 hour at 0°C |

Experimental Protocols

The following are generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is for a standard synthesis on a 0.1 mmol scale.

1. Resin Preparation:

-

Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol) in a fritted syringe or reaction vessel.[10]

-

Swell the resin in DMF for 30-60 minutes.[2]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.[11]

-

Agitate for 5-10 minutes.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.[11]

-

Wash the resin thoroughly with DMF (5-7 times).[2]

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.3-0.5 mmol, 3-5 eq) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol, 3-5 eq) in DMF.

-

Add a base (e.g., DIEA, 0.6-1.0 mmol, 6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

To confirm completion, perform a Kaiser test (a positive test with blue beads indicates the presence of free primary amines, signifying an incomplete reaction).[11]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5-7 times).

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for instance, a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-4 hours at room temperature.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol outlines a standard manual Boc-SPPS cycle on a 0.1 mmol scale.

1. Resin Preparation:

-

Place the appropriate resin (e.g., Merrifield resin for C-terminal acids, 0.1 mmol) in a reaction vessel.

-

Swell the resin in DCM for 30-60 minutes.[14]

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v) to the resin.[14]

-

Agitate for 20-30 minutes.[14]

-

Drain the deprotection solution.

-

Wash the resin with DCM (3-5 times).[14]

3. Neutralization:

-

Add a solution of 10% DIEA in DCM (v/v) to the resin.[9]

-

Agitate for 2 minutes.[9]

-

Drain the solution.

-

Repeat the neutralization step.[9]

-

Wash the resin with DCM (3-5 times).[9]

4. Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 eq) and an activating agent (e.g., HOBt, 0.3 mmol, 3 eq) in DMF or DCM.

-

Add a coupling reagent (e.g., DCC, 0.3 mmol, 3 eq) and pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin (B49086) (Kaiser) test.

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM and DMF (3-5 times each).

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection:

-

After the final coupling, wash the peptide-resin and dry it thoroughly.

-

Caution: The following step involves the use of highly hazardous hydrofluoric acid and requires specialized equipment and safety precautions.

-

In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous liquid HF, typically with a scavenger like anisole, for approximately 1 hour at 0°C.

-

After the reaction, the HF is carefully evaporated.

-

The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

-

Purification is typically performed using RP-HPLC.

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the fields of chemistry, biology, and medicine. Its efficiency and versatility have made peptides readily accessible for a wide range of applications, from basic research to drug discovery and development. The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. A thorough understanding of the core principles, reaction conditions, and potential side reactions is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview to aid researchers and scientists in navigating the intricacies of SPPS and harnessing its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chempep.com [chempep.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. academic.oup.com [academic.oup.com]

- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. americanpeptidesociety.org [americanpeptidesociety.org]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. chempep.com [chempep.com]

The Alchemist's Shield: A Technical Guide to Protected Amino Acids in Chemical Biology

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug development, the precise assembly of peptides and the selective modification of proteins are fundamental endeavors. These processes, however, are fraught with challenges arising from the multifunctional nature of amino acids, the constituent building blocks of proteins. Each amino acid possesses at least two reactive functional groups—an α-amino group and an α-carboxyl group—with many also featuring reactive side chains. To orchestrate the controlled formation of peptide bonds and prevent undesired side reactions, chemists employ a strategy of temporarily masking these reactive sites using "protecting groups." This in-depth technical guide provides a comprehensive overview of the theory and practice of using protected amino acids, with a focus on their application in peptide synthesis and the development of novel therapeutics. We will delve into the classification of protecting groups, the critical concept of orthogonality, and provide detailed experimental protocols for their installation and removal, all supported by quantitative data to inform experimental design.

The core principle behind the use of protecting groups is to ensure chemoselectivity in multi-step syntheses. By temporarily rendering a functional group inert, a specific reaction can be directed to another site in the molecule. An ideal protecting group must be easy to introduce in high yield, stable under a range of reaction conditions, and, crucially, removable in high yield under conditions that do not affect other protecting groups or the integrity of the peptide itself. The strategic interplay of different protecting groups is the cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex biomolecules with remarkable precision.

The Principle of Orthogonal Protection

In the synthesis of complex peptides, it is often necessary to deprotect one functional group while others remain protected. The concept of "orthogonality" is central to this strategy. Orthogonal protecting groups are sets of protecting groups that can be removed by mutually exclusive chemical reactions. This allows for the selective deprotection of a specific site on a growing peptide chain, enabling, for instance, the formation of a cyclic peptide or the introduction of a post-translational modification at a specific residue.

The two most prevalent orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.

-

Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Bzl groups are cleaved with a strong acid such as hydrofluoric acid (HF) at the end of the synthesis.

-

Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a base, typically piperidine (B6355638), while the tBu groups are removed with TFA. The Fmoc/tBu strategy is often favored due to its milder final cleavage conditions.

The logical relationship of an orthogonal protection strategy is depicted in the following diagram, where distinct reagents are used to selectively remove different classes of protecting groups.

Caption: Orthogonal protection allows selective removal of protecting groups.

Classification of Amino Acid Protecting Groups

Protecting groups can be broadly classified based on the functional group they protect: the N-terminus (α-amino group), the C-terminus (α-carboxyl group), and the various reactive side chains.

Caption: Classification of amino acid protecting groups.

N-Terminal Protecting Groups